molecular formula C17H23ClO2 B2873687 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1212226-42-0

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B2873687
CAS No.: 1212226-42-0
M. Wt: 294.82
InChI Key: QROSGHOKGFFCII-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorobenzyl group, an isopropyl group, and a methyl group, all attached to a 7-oxabicyclo[2.2.1]heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing bicyclic structures . This reaction can be followed by various functionalization steps to introduce the chlorobenzyl, isopropyl, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the reaction while minimizing side products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO2/c1-12(2)17-9-8-16(3,20-17)15(10-17)19-11-13-6-4-5-7-14(13)18/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROSGHOKGFFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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